Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiadiazoles, and various substituted benzothiadiazole derivatives.
Scientific Research Applications
Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate is primarily based on its ability to interact with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, facilitating charge transfer processes in electronic applications. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate can be compared with other benzothiadiazole derivatives such as:
- (2,1,3-benzothiadiazol-5-yloxy)acetic acid
- 2,1,3-Benzothiadiazole-4-ol
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its ethyl acetate moiety, which imparts distinct electronic properties and enhances its solubility in organic solvents.
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-5-yloxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-14-10(13)6-15-7-3-4-8-9(5-7)12-16-11-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPTWHNULXIGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347011 |
Source
|
Record name | Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29122-98-3 |
Source
|
Record name | Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.